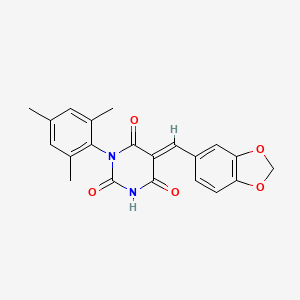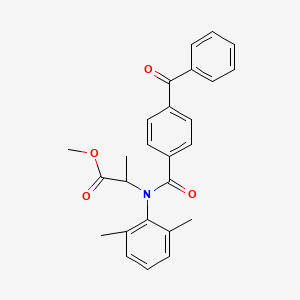
(+)-Isocorypalmine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Isocorypalmine is a natural product found in Liriodendron tulipifera, Glaucium fimbrilligerum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Tissue Distribution
Pharmacokinetics in Rats : A study by Wang et al. (2017) investigated the pharmacokinetic profiles, tissue distribution, and excretion of l-isocorypalmine in rats. They developed a sensitive ultra high-performance liquid chromatography method for determining l-isocorypalmine in biological samples. Their findings contribute to understanding the drug's distribution and elimination, which can inform future clinical applications.
Metabolite Profiling in Rat Urine, Plasma, and Feces : Li et al. (2018) focused on identifying metabolites of l-isocorypalmine in rats. They found a total of 21 metabolites, indicating that the metabolic pathways of l-isocorypalmine include oxidation, dehydrogenation, demethylation, sulfate conjugation, and glucuronide conjugation. This study provides essential data for understanding the drug's efficacy and safety, beneficial for new drug development efforts (Li et al., 2018).
Impact on Cocaine Addiction
- Effect on Cocaine-induced Behaviors in Mice : A study by Xu et al. (2013) revealed that l-isocorypalmine reduces cocaine-induced locomotor hyperactivities and conditioned place preference in mice. This suggests its potential as a treatment agent for cocaine addiction, providing valuable insights into its therapeutic applications (Xu et al., 2013).
Binding Affinities at Dopamine Receptors
- Binding Affinities at Dopamine D1 Receptor : Research by Ma et al. (2008) identified isocorypalmine's high affinity for the dopamine D1 receptor. This study contributes to our understanding of the alkaloid's pharmacological properties and its potential applications in treating conditions associated with dopamine receptor dysfunctions (Ma et al., 2008).
Antifungal Activity
- Inhibitory Effect on Phytopathogenic Fungi : Sahni et al. (2004) explored the antifungal activity of isocorypalmine. They found significant inhibition of spore germination in certain fungal species, highlighting its potential as a natural antifungal agent (Sahni et al., 2004).
Cardiovascular Effects
- Cardiotoxicity Study : A study on catecholamine cardiotoxicity, which includes compounds like isocorypalmine, provided insights into the cardiac effects of catecholamines. This research can inform the safety profile of isocorypalmine in cardiovascular contexts (Rona, 1985).
Other Relevant Studies
Isolation and Structural Analysis : A study by Yang et al. (1993) isolated isocorypalmine along with other compounds from Corydalis lutea, contributing to the knowledge of its chemical structure and potential biological activities (Yang et al., 1993).
Anti-Platelet Aggregation Properties : Research by Chen et al. (2001) revealed antiplatelet aggregation activity in compounds related to isocorypalmine. This suggests potential cardiovascular applications for isocorypalmine and related alkaloids (Chen et al., 2001).
Eigenschaften
CAS-Nummer |
53447-14-6 |
|---|---|
Molekularformel |
C20H23NO4 |
Molekulargewicht |
341.4 |
IUPAC-Name |
(13aR)-3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1 |
InChI-Schlüssel |
KDFKJOFJHSVROC-MRXNPFEDSA-N |
Isomerische SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC |
SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC |
Kanonische SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-dimethyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine](/img/structure/B1656519.png)
![N-[2-chloro-4-[3-chloro-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B1656521.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B1656525.png)
![N,N-diethyl-4-[(2,2,2-trifluoroacetyl)amino]benzamide](/img/structure/B1656529.png)

phosphanium bromide](/img/structure/B1656532.png)
![4-[6-(3-Methylphenoxy)hexyl]morpholine](/img/structure/B1656533.png)
![3-iodo-N-[(E)-[4-[(E)-[(3-iodobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]benzamide](/img/structure/B1656535.png)

![N-[(2-bromo-4,5-dimethoxyphenyl)methylideneamino]-4-chloroaniline](/img/structure/B1656538.png)


